molecular formula C14H16N2O3S B15040146 Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5788-36-3

Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15040146
CAS No.: 5788-36-3
M. Wt: 292.36 g/mol
InChI Key: WGLNQTLBMUMLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with the molecular formula C14H16N2O3S . This compound is part of the pyrimidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization and esterification . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pH, and pressure control is common to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties. Its methylsulfanyl group, in particular, can significantly influence its reactivity and interaction with biological targets .

Biological Activity

Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H18N2O3S
  • Molecular Weight : 318.39 g/mol
  • CAS Number : 303140-87-6

The compound features a tetrahydropyrimidine core with a methylsulfanyl group and a carboxylate ester, which contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains.

Microorganism Activity Reference
E. coliStrong
S. aureusModerate
A. flavusSignificant

The presence of the methylsulfanyl group is hypothesized to enhance the compound's solubility and bioactivity.

Anticancer Potential

Several studies have evaluated the anticancer properties of related pyrimidine derivatives. For instance, derivatives containing methyl groups have shown heightened anticancer action against various cell lines.

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)40.54
Caco-2 (Colon Cancer)29.77

These findings suggest that this compound may possess similar anticancer effects warranting further investigation.

Insecticidal Activity

The insecticidal properties of related compounds have also been documented. In studies involving larvicidal activity against Anopheles arabiensis, certain derivatives demonstrated significant mortality rates at varying concentrations.

Concentration (µg/mL) Mortality Rate (%) Time (h)
0.515.624
133.324
210024

These results indicate potential applications in pest control and vector management strategies .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels in cells, affecting apoptosis and cellular viability.
  • Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, preventing proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against clinical isolates of E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential .

Case Study 2: Anticancer Activity

A study focusing on the cytotoxic effects of this compound on A549 lung cancer cells revealed an IC50 value of approximately 40 µM after a 48-hour exposure period. The results suggest that this compound could be developed further as an anticancer agent .

Properties

CAS No.

5788-36-3

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

methyl 6-methyl-4-(4-methylsulfanylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H16N2O3S/c1-8-11(13(17)19-2)12(16-14(18)15-8)9-4-6-10(20-3)7-5-9/h4-7,12H,1-3H3,(H2,15,16,18)

InChI Key

WGLNQTLBMUMLLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)SC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.